
2-Chloroethyl 1-bromoethene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 1-bromoethene-1-sulfonate is an organic compound with the molecular formula C4H6BrClO3S. This compound is characterized by the presence of both chloroethyl and bromoethene groups attached to a sulfonate moiety. It is a versatile reagent used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 1-bromoethene-1-sulfonate typically involves the reaction of 2-chloroethanol with 1-bromoethene-1-sulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the bromoethene-1-sulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 1-bromoethene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromoethene group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide or potassium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethene derivatives.
Elimination Reactions: Products include alkenes and dienes.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloroethyl 1-bromoethene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to modify proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 1-bromoethene-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The chloroethyl and bromoethene groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The sulfonate group enhances the compound’s reactivity by stabilizing the transition state during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethylsulfonyl chloride: Similar in structure but lacks the bromoethene group.
1-Bromo-2-chloroethane: Contains both bromine and chlorine but lacks the sulfonate group.
2-Chloroethyl bromide: Contains both chloroethyl and bromine but lacks the sulfonate group.
Uniqueness
2-Chloroethyl 1-bromoethene-1-sulfonate is unique due to the presence of both chloroethyl and bromoethene groups attached to a sulfonate moiety. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical reactions, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
85650-06-2 |
|---|---|
Fórmula molecular |
C4H6BrClO3S |
Peso molecular |
249.51 g/mol |
Nombre IUPAC |
2-chloroethyl 1-bromoethenesulfonate |
InChI |
InChI=1S/C4H6BrClO3S/c1-4(5)10(7,8)9-3-2-6/h1-3H2 |
Clave InChI |
QVKBYKPPSSMKIW-UHFFFAOYSA-N |
SMILES canónico |
C=C(S(=O)(=O)OCCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)

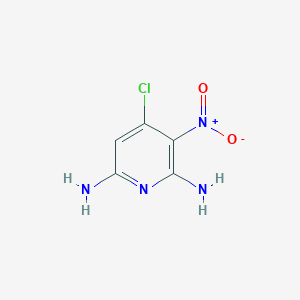
![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)

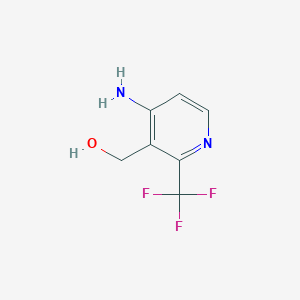

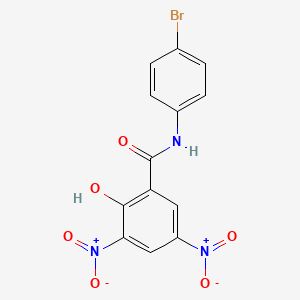

![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
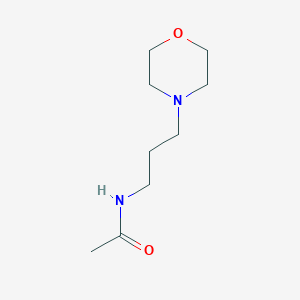
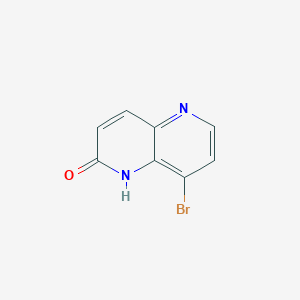
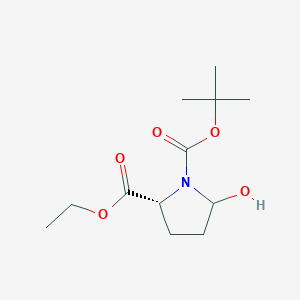
![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
